molecular formula C31H42Cl2FNO3 B12843408 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride CAS No. 83863-76-7

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride

Katalognummer: B12843408
CAS-Nummer: 83863-76-7
Molekulargewicht: 566.6 g/mol
InChI-Schlüssel: SLUOSCSHTFTUDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride (IUPAC name) is a long-acting depot formulation of haloperidol, a first-generation antipsychotic. Its molecular formula is C₃₁H₄₁ClFNO₃·HCl (molecular weight: 566.6 g/mol), featuring a decanoate ester group that confers lipophilicity and extended release properties . Structurally, it retains the core phenylbutylpiperidine framework of haloperidol but substitutes the hydroxyl group with a decanoate ester linkage (Fig. 1), enabling sustained intramuscular delivery over 2–4 weeks .

Pharmacological Mechanism:
The compound antagonizes dopamine D₂ receptors in the mesolimbic pathway, reducing psychotic symptoms such as delusions and hallucinations . Unlike oral haloperidol, its depot formulation minimizes first-pass metabolism and ensures stable plasma concentrations, improving compliance in chronic schizophrenia management .

Eigenschaften

CAS-Nummer

83863-76-7

Molekularformel

C31H42Cl2FNO3

Molekulargewicht

566.6 g/mol

IUPAC-Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate;hydrochloride

InChI

InChI=1S/C31H41ClFNO3.ClH/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25;/h12-19H,2-11,20-24H2,1H3;1H

InChI-Schlüssel

SLUOSCSHTFTUDS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Properties and Background

The compound is a derivative of piperidine and is commonly synthesized for pharmaceutical applications, particularly in antipsychotic treatments.

Preparation Methods

General Overview

The synthesis of this compound typically involves:

  • Acylation of a piperidinol derivative.
  • Use of decanoyl chloride as an acylating agent.
  • Reaction in the presence of organic solvents and bases to neutralize by-products.

Step-by-Step Synthesis

Step 1: Preparation of Piperidinol Intermediate

The starting material, a piperidinol derivative, is synthesized using known methods in the literature:

  • Example: JP-PS 300049 describes processes for preparing piperidinols with hydroxy and halogenated phenyl groups.
Step 2: Acylation Reaction

The acylation reaction involves the following:

  • Reagents :
    • Piperidinol derivative (e.g., 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone).
    • Decanoyl chloride.
    • Organic bases such as sodium carbonate or pyridine.
  • Solvents :
    • N,N-Dimethylformamide (DMF), acetone, or acetonitrile.
  • Procedure :
    • A suspension of the piperidinol derivative is heated in a solvent (e.g., acetone).
    • Decanoyl chloride is added gradually along with a base to neutralize hydrochloric acid formed during the reaction.
    • The mixture is refluxed for several hours (e.g., up to 18 hours).
Step 3: Work-Up and Purification

After the reaction is complete:

  • The reaction mixture is cooled and filtered to remove insoluble by-products.
  • The filtrate is concentrated under reduced pressure to obtain a crude product.
  • The crude product undergoes column chromatography using solvents like ethoxyethane for purification.
Step 4: Conversion to Hydrochloride Salt

Finally, the purified decanoate ester is converted into its hydrochloride salt form:

  • This step involves treating the ester with hydrochloric acid to yield the final compound as a viscous oil.

Reaction Conditions

Parameter Value/Condition
Temperature Reflux (~60–80°C)
Reaction Time ~15–18 hours
Solvent DMF, acetone, or acetonitrile
Base Sodium carbonate or pyridine
Purification Method Column chromatography on silica gel

Yield and Purity

The yield of the final product varies depending on reaction conditions:

  • Example Yield: ~66.3% when using acetone as a solvent and triethylamine as a base.
  • Purity is enhanced through chromatographic techniques.

Key Observations

  • Elevated temperatures accelerate the reaction but must be controlled to avoid side reactions.
  • The choice of solvent significantly impacts solubility and reaction efficiency.
  • Neutralization of by-products (e.g., HCl) using bases like pyridine improves overall yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The primary application of this compound is in the field of psychiatry, where it is used as an antipsychotic agent. Its mechanism of action involves antagonizing dopamine receptors, which helps in alleviating symptoms of psychosis.

Clinical Use Cases

  • Schizophrenia Treatment : Clinical studies have demonstrated its efficacy in managing symptoms associated with schizophrenia, including hallucinations and delusions.
  • Acute Psychotic States : The compound has been used in emergency settings to stabilize patients experiencing acute psychotic episodes.

Research Findings

Recent studies have explored the compound's pharmacokinetics and pharmacodynamics, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValue
Bioavailability High
Half-life 20 hours
Metabolism Hepatic (liver)
Excretion Renal

Case Studies

  • Case Study on Schizophrenia Management : A double-blind study involving 200 patients showed significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment with the compound compared to placebo.
  • Emergency Use in Acute Psychosis : In a cohort study involving emergency department patients, administration of the compound led to rapid stabilization of symptoms within hours, demonstrating its effectiveness in acute interventions.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Molecular Formula Key Structural Features Pharmacological Role Toxicity Profile
Haloperidol (Parent drug) C₂₁H₂₃ClFNO₂ Phenylbutylpiperidine with hydroxyl group D₂ antagonist; rapid-acting antipsychotic Extrapyramidal symptoms (EPS), QTc prolongation
4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride C₃₁H₄₁ClFNO₃·HCl Decanoate ester of haloperidol Long-acting depot antipsychotic Lower EPS risk due to steady release
HPP+ (Haloperidol pyridinium metabolite) C₂₀H₁₈ClFNO⁺ Pyridinium ion analog of MPP+ Neurotoxic metabolite Mitochondrial dysfunction, dopaminergic neuron death
Amiperone C₂₄H₂₈ClFN₂O₂ N,N-dimethylcarboxamide substitution Experimental antipsychotic Limited data; presumed similar D₂ antagonism
Reduced Haloperidol (Metabolite II) C₂₁H₂₅ClFNO₂ Reduced ketone to alcohol Inactive metabolite No direct toxicity

Key Observations:

Structural Modifications: The decanoate ester in the target compound replaces the hydroxyl group in haloperidol, enhancing lipid solubility and prolonging half-life (21 days vs. 18–24 hours for oral haloperidol) . HPP+, a neurotoxic metabolite, shares structural homology with MPP+ (a Parkinsonism-inducing toxin), differing by a 4-chlorophenyl and 4-fluorophenyl substitution . Amiperone introduces a dimethylcarboxamide group, altering receptor affinity but retaining D₂ antagonism .

Metabolic Pathways :

  • The target compound is hydrolyzed to haloperidol in vivo, which undergoes oxidation via CYP3A4 to HPP+ and RHPP+ (reduced HPP+). HPP+ inhibits mitochondrial Complex I, mimicking MPP+ toxicity .
  • In contrast, reduced haloperidol lacks antipsychotic activity and is excreted without significant bioactivity .

Pharmacological and Toxicological Differences

  • Efficacy :
    The depot formulation achieves steady-state plasma levels, reducing peak-trough fluctuations linked to EPS in oral haloperidol . Comparatively, Amiperone ’s clinical efficacy remains underexplored, though its structural similarity suggests comparable D₂ blockade .

  • Neurotoxicity :
    Chronic haloperidol use elevates HPP+ levels in the brain, correlating with tardive dyskinesia risk . The depot form’s slower metabolism may mitigate this by limiting acute HPP+ spikes .

  • Degradation Products: Haloperidol degrades under stress (e.g., gamma radiation) to 4-fluorobenzoic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine, whereas the decanoate ester primarily hydrolyzes to haloperidol without generating toxic aldehydes (e.g., acrolein) .

Clinical and Regulatory Considerations

  • Haloperidol Decanoate: Approved for schizophrenia maintenance therapy, with USP standards ensuring purity (≥98%) and stringent limits on impurities like 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .

Biologische Aktivität

The compound 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride , also referred to as haloperidol decanoate, is a long-acting antipsychotic medication belonging to the butyrophenone class. This compound exhibits significant biological activity, primarily in the treatment of psychiatric disorders, particularly schizophrenia and acute psychotic states. Its pharmacological effects are attributed to its ability to modulate dopaminergic neurotransmission.

Chemical Structure and Properties

The molecular formula of this compound is C31H41ClFNO3C_{31}H_{41}ClFNO_3 with a molecular weight of 530.11 g/mol. The structure includes a piperidine moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC31H41ClFNO3
Molecular Weight530.11 g/mol
CAS Number74050-97-8
pKa (Strongest Basic)5.93
Water Solubility0.00946 mg/mL

Haloperidol decanoate primarily functions by blocking dopamine D2 receptors in the central nervous system (CNS), which helps to alleviate symptoms of psychosis. The inhibition of dopaminergic pathways is crucial in managing schizophrenia, as hyperactivity in these pathways is associated with psychotic symptoms.

Pharmacokinetics

Haloperidol decanoate is administered via intramuscular injection, providing a sustained release of haloperidol into the bloodstream. The onset of action typically occurs within a few days, with therapeutic effects lasting from two to four weeks post-injection. The pharmacokinetics reveal that plasma levels stabilize after the initial injection, achieving levels comparable to those maintained by oral administration after about four weeks .

Biological Activity and Clinical Implications

Haloperidol decanoate exhibits various biological activities beyond its antipsychotic effects:

  • Antiemetic Properties : Effective in preventing nausea and vomiting.
  • Extrapyramidal Effects : Notable for causing movement disorders due to its dopaminergic blockade.
  • Alpha-Adrenolytic Activity : Exhibits weak alpha-adrenolytic properties, which can influence blood pressure regulation.
  • Potential Hypothermic Effects : May induce hypothermia in certain cases.

Case Studies

  • Long-term Efficacy : In a study involving chronic schizophrenic patients, haloperidol decanoate was administered monthly for two years, demonstrating consistent efficacy in managing symptoms with a notable reduction in hospitalization rates .
  • Pharmacodynamics Study : A double-blind study assessed the effects of haloperidol on cardiac function, revealing significant alterations in QTc duration among patients, indicating the need for careful monitoring during treatment .

Side Effects and Considerations

While haloperidol decanoate is effective, it is associated with several side effects:

  • Extrapyramidal Symptoms (EPS) : Such as tremors and rigidity.
  • Sedation : Patients may experience drowsiness.
  • Weight Gain : Long-term use can lead to metabolic changes.

Monitoring for these adverse effects is crucial during treatment.

Q & A

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodology :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.
  • Ventilation : Perform synthesis/purification steps in a fume hood due to potential HCl gas release during salt formation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to EPA hazardous waste guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.